Fmoc-Nalpha-methyl-N-im-trityl-L-histidine (Fmoc-His(Trt)-OH) is a derivative of the amino acid L-histidine commonly used in solid-phase peptide synthesis (SPPS) [, , ]. SPPS is a technique for creating peptides (short chains of amino acids) by attaching amino acids one by one to a solid support [].
Fmoc-His(Trt)-OH is valuable for synthesizing peptides containing modified histidine residues. These modified peptides can be used in various scientific research applications, including:
Fmoc-nalpha-methyl-n-im-trityl-l-histidine is a modified amino acid that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features a unique structure where the histidine residue is protected with both a fluorenylmethyloxycarbonyl (Fmoc) group and a trityl (Trt) group, which helps to stabilize the amino acid during
Fmoc-His(Trt)-OH is likely to exhibit similar hazards as other aromatic compounds. Specific data is limited, but general safety precautions should be followed when handling this compound:
Fmoc-nalpha-methyl-n-im-trityl-l-histidine exhibits biological activity relevant to its role in peptides and proteins. Histidine residues are known for their involvement in enzyme catalysis and metal ion binding due to their imidazole side chain, which can act as a proton donor or acceptor. This compound's modifications allow for enhanced stability and solubility in biological systems, making it suitable for various applications in drug design and development .
The synthesis of Fmoc-nalpha-methyl-n-im-trityl-l-histidine typically involves several key steps:
This comparison highlights the uniqueness of Fmoc-nalpha-methyl-n-im-trityl-l-histidine due to its specific modifications that enhance its utility in biochemical research and applications.
Studies involving Fmoc-nalpha-methyl-n-im-trityl-l-histidine often focus on its interaction with various biomolecules. Its ability to bind metal ions and participate in enzyme catalysis makes it an important subject in research aimed at understanding enzyme mechanisms and protein folding. Additionally, its incorporation into peptides allows researchers to study how modifications affect peptide behavior and interactions within biological systems .
Several compounds are structurally or functionally similar to Fmoc-nalpha-methyl-n-im-trityl-l-histidine. These include:
Compound | Unique Features |
Fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine possesses a complex molecular architecture that incorporates multiple functional elements designed to facilitate controlled peptide synthesis. The compound exhibits a molecular formula of C₄₁H₃₅N₃O₄ with a molecular weight of 633.73 g/mol, as confirmed by multiple analytical sources. The Chemical Abstracts Service registry number 1217840-61-3 uniquely identifies this specific derivative among related histidine compounds. The structural framework of this compound encompasses three distinct protective elements working in concert to enable selective synthetic transformations. The fluorenylmethyloxycarbonyl group serves as a temporary protecting group for the N-alpha amino function, providing base-labile protection that can be selectively removed under mild conditions without affecting other sensitive functional groups. This protecting group strategy allows for sequential peptide chain assembly through repeated cycles of deprotection and coupling reactions. The trityl group protection of the imidazole nitrogen represents a critical aspect of the compound's design, preventing unwanted side reactions during peptide synthesis. The imidazole ring of histidine presents unique challenges in peptide synthesis due to its nucleophilic character and potential for coordination with metal ions. The trityl protecting group effectively masks this reactivity while maintaining the overall structural integrity of the amino acid derivative. Table 1: Physical and Chemical Properties of Fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine The N-methylation feature distinguishes this compound from conventional histidine derivatives and confers several advantageous properties to the resulting peptides. N-methylation of amino acids in peptide sequences has been demonstrated to enhance proteolytic stability, improve membrane permeability, and modulate biological activity. The incorporation of N-methyl amino acids into peptide chains can significantly alter conformational preferences and pharmacokinetic properties, making them valuable tools in drug discovery and development. Synthetic accessibility of fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine involves sophisticated methodologies that ensure high purity and minimal racemization. Advanced synthetic protocols utilize solid-phase synthesis approaches with 2-chlorotrityl chloride resin as temporary protecting groups, enabling efficient methylation without compromising stereochemical integrity. These methods employ specific methylating reagents such as dimethyl sulfate or methyl iodide in combination with appropriate base systems to achieve selective N-methylation while maintaining the protective group framework intact. Historical Development in Peptide SynthesisThe development of fluorenylmethyloxycarbonyl chemistry represents a pivotal advancement in peptide synthesis methodology that emerged from the limitations of earlier protective group strategies. The fluorenylmethyloxycarbonyl protecting group was initially introduced by Carpino and Han for solution-phase chemistry applications, though it proved unsuitable for those conditions due to the reactivity of the deprotection byproduct dibenzofulvene. The breakthrough came when researchers recognized that solid-phase synthesis could overcome these limitations by allowing the reactive byproducts to be simply washed away from the support matrix. The historical trajectory of fluorenylmethyloxycarbonyl solid-phase peptide synthesis began gaining prominence in the 1970s and 1980s as an alternative to the established tert-butyloxycarbonyl methodology. The fluorenylmethyloxycarbonyl approach offered significant advantages including mild deprotection conditions compatible with acid-sensitive modifications, the absence of corrosive reagents in synthetic cycles, and the ability to monitor deprotection progress through ultraviolet spectroscopy detection of the fluorene chromophore. Table 2: Historical Milestones in Fluorenylmethyloxycarbonyl Peptide Synthesis
The evolution of histidine-specific derivatives within the fluorenylmethyloxycarbonyl framework addressed particular challenges associated with this amino acid's unique properties. Histidine has historically been recognized as a notoriously racemization-prone residue in peptide synthesis, requiring careful optimization of coupling conditions and protecting group strategies. The development of trityl protection for the imidazole nitrogen represented a significant advancement in managing these challenges while maintaining synthetic efficiency. Research into N-methylated amino acid derivatives emerged from the recognition that such modifications could dramatically enhance the therapeutic potential of peptide-based drugs. The systematic development of fluorenylmethyloxycarbonyl-protected N-methyl amino acids, including the histidine derivative, resulted from collaborative efforts between academic researchers and pharmaceutical companies seeking to expand the chemical space accessible through solid-phase synthesis. The industrialization and regulation of fluorenylmethyloxycarbonyl-protected amino acid derivatives have led to remarkable improvements in quality and accessibility. Modern manufacturing processes routinely achieve purities exceeding 99% through reversed-phase high-performance liquid chromatography analysis, with stringent quality control measures to prevent contamination by synthesis byproducts such as fluorenylmethyloxycarbonyl-beta-alanine derivatives and unwanted dipeptide formation. These advances have made sophisticated derivatives like fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine readily available for research applications. Contemporary applications of fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine span multiple research domains including drug development, bioconjugation, cancer therapy research, and protein engineering. The compound serves as a key building block in solid-phase peptide synthesis protocols, enabling the creation of complex peptide sequences with specific functionalities. Recent advances have demonstrated its utility in developing peptide-based inhibitors with enhanced selectivity for cancer cell targets, representing a significant expansion from its original role as a synthetic intermediate. The continued evolution of fluorenylmethyloxycarbonyl chemistry has been driven by the growing demand from medicinal chemistry and pharmacology for access to diverse peptide structures. Recent technological improvements focus on synthesis time reduction, peptide quality enhancement, and expansion of synthetic targets to include increasingly complex architectures. The development of specialized derivatives like fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine exemplifies this trend toward greater synthetic sophistication and functional diversity. Modern synthetic protocols for fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine incorporate advanced methodologies to minimize racemization and optimize coupling efficiency. Design of experiments approaches have been employed to systematically optimize reaction conditions, revealing that amino acid pre-activation conditions are critical for controlling histidine racemization while managing competing side reactions. These studies have established that intensive pre-activation can stimulate racemization, while insufficient activation can lead to peptide N-alpha endcapping by coupling reagents, requiring careful balance in synthetic protocols. Key Synthetic Routes for Fmoc-Nα-methyl-N-im-trityl-L-histidineThe synthesis of Fmoc-Nα-methyl-N-im-trityl-L-histidine represents a complex challenge in amino acid chemistry due to the presence of multiple protecting groups and the requirement for regioselective modification of the histidine imidazole ring [1] [2]. Several synthetic approaches have been developed to access this important building block for peptide synthesis. The most common synthetic route involves the sequential protection of L-histidine, beginning with esterification to form the methyl ester hydrochloride salt with yields of approximately 95% [5]. This initial step employs sulfoxide chloride in methanol over 16 hours, providing a reliable starting point for subsequent transformations [5]. Following esterification, the amino group is protected using di-tert-butyl dicarbonate under basic conditions with triethylamine to introduce the Boc protecting group [5]. A critical aspect of the synthesis involves the regioselective tritylation of the imidazole ring. The direct tritylation of histidine side chains using trityl chloride typically provides the N-im-trityl derivative, though achieving regioselectivity between the N1 and N3 positions remains challenging [25] [28]. The tritylation reaction is commonly performed in dichloroethane at elevated temperatures of 60°C for 15 hours, yielding the desired trityl-protected intermediate [25].
The N-methylation step represents a particularly challenging transformation that requires careful optimization to prevent racemization and side reactions [11] [27]. Several methodologies have been reported for introducing the N-methyl group, including the use of sodium hydride and methyl iodide in tetrahydrofuran [27]. However, this approach is not compatible with Fmoc protection due to the base lability of the fluorenylmethoxycarbonyl group [27]. Alternative approaches utilize oxazolidinone intermediates to facilitate N-methylation while maintaining stereochemical integrity [11]. The formation of 5-oxazolidinones from amino acids provides a unified platform for N-methylation of various amino acid substrates, including histidine derivatives [11]. This methodology offers improved control over the methylation process and reduces the risk of epimerization commonly observed with direct alkylation methods [11]. The final step involves the installation of the Fmoc protecting group, typically achieved using Fmoc-chloride in the presence of sodium carbonate in aqueous acetonitrile [28]. This transformation proceeds smoothly with yields ranging from 85-90%, providing the target compound in sufficient purity for use in solid-phase peptide synthesis [28]. Role of Lewis Acid Catalysis and Oxazolidinone IntermediatesLewis acid catalysis plays a crucial role in facilitating several key transformations in the synthesis of Fmoc-Nα-methyl-N-im-trityl-L-histidine [8] [9] [10]. The mechanism of Lewis acid activation involves the coordination of metal centers to electron-rich heteroatoms, thereby enhancing the electrophilic character of substrates and promoting nucleophilic attack [8]. In the context of histidine synthesis, Lewis acids such as titanium(IV) alkoxides and magnesium(II) salts have demonstrated significant utility in promoting selective transformations [9] [10]. Titanium(IV) isopropoxide serves as an effective Lewis acid for substrate preorganization, leading to enhanced diastereoselectivity in cyclization reactions [9]. The presence of this Lewis acid allows for efficient coordination to carbonyl oxygen atoms, activating the substrate toward nucleophilic attack while simultaneously providing stereochemical control [9]. Cooperative catalysis involving N-heterocyclic carbenes and Lewis acids has emerged as a powerful strategy for achieving high levels of selectivity in amino acid synthesis [10]. This dual catalytic approach enables the simultaneous activation of both nucleophilic and electrophilic components, resulting in enhanced reactivity and improved stereochemical outcomes [10]. Magnesium(II) di-tert-butoxide has been identified as an optimal Lewis acid component in these cooperative systems, providing enhanced reaction rates and improved yields compared to single-catalyst approaches [10].
The utilization of oxazolidinone intermediates represents a significant advancement in N-methyl amino acid synthesis, providing a unified approach for the preparation of all twenty common amino acids in their N-methylated forms [11]. The oxazolidinone methodology involves the cyclization of amino acids with phosgene or related carbonylating agents to form stable five-membered cyclic intermediates [11]. These oxazolidinone intermediates offer several advantages over direct alkylation approaches, including enhanced stereochemical stability and improved regioselectivity for N-methylation [11]. The cyclic structure prevents epimerization at the α-carbon center while simultaneously activating the nitrogen atom toward electrophilic methylation [11]. Treatment of the oxazolidinone with strong bases such as lithium diisopropylamide followed by methyl iodide provides the N-methylated product with retention of stereochemistry [11]. For histidine derivatives containing reactive side chains, the oxazolidinone approach requires careful selection of protecting groups to ensure compatibility with the synthetic sequence [11]. The imidazole ring of histidine must be protected with acid-labile groups such as trityl or Boc to prevent interference with the N-methylation process [11]. Following successful N-methylation, the oxazolidinone ring is hydrolyzed under basic conditions to regenerate the free amino acid functionality [11]. The scope of the oxazolidinone methodology extends beyond simple N-methylation to include the preparation of various N-alkyl derivatives through the use of alternative alkylating agents [14]. This versatility makes the approach particularly valuable for the synthesis of non-natural amino acid building blocks required for specialized peptide applications [14]. Purification Strategies and Analytical ValidationThe purification of Fmoc-Nα-methyl-N-im-trityl-L-histidine requires specialized strategies due to the presence of multiple protecting groups and the potential for impurity formation during synthesis [16] [17] [18]. High-performance liquid chromatography represents the primary method for both analytical characterization and preparative purification of this compound [16] [17]. Reversed-phase chromatography using octadecylsilyl stationary phases provides excellent separation of Fmoc-amino acid derivatives [17] [18]. The chromatographic conditions typically employ gradient elution with water-acetonitrile mobile phases containing trifluoroacetic acid as a modifier [17]. The Fmoc protecting group imparts strong ultraviolet absorption at 254 nanometers, enabling sensitive detection and quantification of the target compound [17].
The analytical validation of Fmoc-Nα-methyl-N-im-trityl-L-histidine requires comprehensive characterization using multiple complementary techniques [18] [20]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through the analysis of characteristic chemical shifts and coupling patterns [36] [37]. The Fmoc protecting group exhibits distinctive aromatic signals in the 7.2-7.8 parts per million region, while the trityl group displays a characteristic pattern of aromatic resonances [36]. Proton nuclear magnetic resonance analysis reveals the N-methyl group as a sharp singlet typically appearing around 2.8-3.2 parts per million, providing clear evidence for successful methylation [37]. The histidine side chain protons appear as distinct multiplets in the aromatic region, with the trityl protection causing characteristic downfield shifts of the imidazole resonances [37]. Mass spectrometry serves as a critical analytical tool for molecular weight confirmation and purity assessment [38] [41]. Electrospray ionization mass spectrometry provides soft ionization conditions suitable for analyzing the intact molecular ion without fragmentation of the protecting groups [38]. The expected molecular weight for Fmoc-Nα-methyl-N-im-trityl-L-histidine is 633.73 daltons, corresponding to the molecular formula C₄₁H₃₅N₃O₄ [1]. The analytical validation protocol includes determination of enantiomeric purity through chiral chromatographic methods or optical rotation measurements [39] [42]. Optical rotation provides a rapid assessment of stereochemical integrity, with the specific rotation serving as a fingerprint for the L-enantiomer [39] [42]. The influence of solvent, concentration, and temperature on optical rotation measurements must be carefully controlled to ensure reproducible results [42].
Solid-phase extraction represents an efficient alternative to traditional column chromatography for initial purification steps [30] [31]. This methodology utilizes reversed-phase sorbents to selectively retain the target compound while allowing polar impurities to pass through [30]. Gradient elution with increasing concentrations of organic solvent provides effective separation with reduced solvent consumption compared to preparative high-performance liquid chromatography [30]. The purification strategy must address potential impurities arising from incomplete reactions, side products, and degradation pathways [17] [23]. Common impurities include des-Fmoc derivatives resulting from base-catalyzed deprotection, trityl alcohol from hydrolysis reactions, and racemized products from harsh reaction conditions [17] [23]. Each impurity class requires specific analytical methods for detection and quantification to ensure product quality [17]. XLogP3 7.7
Dates
Modify: 2023-08-15
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